molecular formula C17H25ClN2O3 B1396973 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride CAS No. 1332529-26-6

4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride

Cat. No.: B1396973
CAS No.: 1332529-26-6
M. Wt: 340.8 g/mol
InChI Key: JWBSNEJVVBLOEB-UHFFFAOYSA-N
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Description

4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride is a chemical compound that belongs to the morpholine family. It has a molecular weight of 383.91 g/mol and is known for its versatile applications in scientific research, particularly in drug discovery, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride typically involves the following steps:

    Formation of Piperidin-3-ylmethanol: This is achieved by the reduction of piperidin-3-one using a suitable reducing agent such as sodium borohydride.

    Etherification: Piperidin-3-ylmethanol is then reacted with 4-hydroxybenzoyl chloride in the presence of a base like triethylamine to form 4-(Piperidin-3-ylmethoxy)benzoyl chloride.

    Morpholine Coupling: The final step involves the reaction of 4-(Piperidin-3-ylmethoxy)benzoyl chloride with morpholine in the presence of a base to yield 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or morpholine moieties, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoyl or morpholine derivatives.

Scientific Research Applications

4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride is widely used in scientific research due to its unique structure and properties. Its applications include:

    Drug Discovery: It serves as a lead compound in the development of new pharmaceuticals.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is investigated for its potential therapeutic effects in various diseases.

    Industrial Research: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Morpholine: A six-membered ring containing one nitrogen and one oxygen atom.

    Piperidin-3-ylmethanol: A precursor in the synthesis of 4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride.

Uniqueness

This compound is unique due to its combined piperidine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research fields.

Properties

IUPAC Name

morpholin-4-yl-[4-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c20-17(19-8-10-21-11-9-19)15-3-5-16(6-4-15)22-13-14-2-1-7-18-12-14;/h3-6,14,18H,1-2,7-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBSNEJVVBLOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride
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